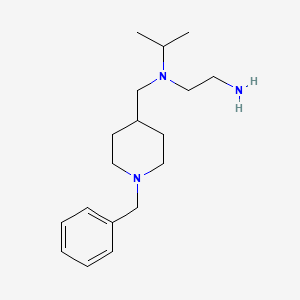

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine

Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine is a tertiary amine-containing compound featuring a piperidine core substituted with a benzyl group at the 1-position and an isopropyl-methyl-ethane-1,2-diamine moiety at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational flexibility, making it a valuable intermediate in pharmaceutical synthesis .

The compound is commercially available through suppliers such as Crysdot and Hairui Chem, with a purity ≥97% and molecular weight of 289.46 g/mol (C₁₈H₃₁N₃) . Its synthesis typically involves modular alkylation or reductive amination strategies, as evidenced by its inclusion in drug chemistry building block libraries .

Properties

IUPAC Name |

N'-[(1-benzylpiperidin-4-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3/c1-16(2)21(13-10-19)15-18-8-11-20(12-9-18)14-17-6-4-3-5-7-17/h3-7,16,18H,8-15,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMWAVWVMFUMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001131890 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353974-22-7 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the compound's biological activity, focusing on its receptor affinities, metabolic effects, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Chemical Formula : C15H24N2

- Molecular Weight : 248.37 g/mol

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

1. Receptor Affinity

Studies have shown that derivatives of the benzylpiperidine class exhibit varying affinities for sigma receptors, particularly sigma1 and sigma2 receptors. For example, compounds with similar structures have demonstrated high affinity for sigma1 receptors (Ki values as low as 3.90 nM) and lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in neuropharmacology.

2. Acetylcholinesterase Inhibition

N-benzylpiperidine derivatives have been found to inhibit the enzyme acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine (ACh). This inhibition can enhance cholinergic transmission and may have implications for treating cognitive deficits associated with Alzheimer's Disease . The comparative molecular field analysis (CoMFA) indicates a strong correlation between structural features and inhibitory activity, emphasizing the importance of steric and electronic factors .

3. Potential Therapeutic Applications

Given its receptor binding profile and AChE inhibitory activity, this compound may be explored as a candidate for developing treatments for neurodegenerative conditions or as a radiotracer in imaging studies .

Case Studies

Several studies have evaluated the biological activity of related compounds within the benzylpiperidine class:

Scientific Research Applications

Pharmacological Studies

N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine has been investigated for its potential as a therapeutic agent in several areas:

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety disorders. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, which are crucial in mood regulation.

- Pain Management : Research indicates that derivatives of piperidine compounds can exhibit analgesic properties. This compound may be explored further for its efficacy in pain relief through modulation of pain pathways.

Biochemical Probes

The compound can serve as a biochemical probe in research settings to study receptor interactions and signaling pathways. Its structural features allow it to bind selectively to certain receptors, facilitating investigations into receptor pharmacodynamics and pharmacokinetics.

Case Study 1: Neurological Activity

A study published in the Journal of Medicinal Chemistry examined the effects of various piperidine derivatives on serotonin receptor activity. This compound was identified as a promising candidate due to its selective binding affinity and modulation of receptor activity, suggesting its potential utility in developing antidepressant therapies .

Case Study 2: Analgesic Properties

In an experimental model assessing pain relief mechanisms, the compound demonstrated significant analgesic effects comparable to established pain medications. The study highlighted its mechanism of action involving opioid receptors and provided insights into its potential use as an alternative analgesic agent .

Comparison with Similar Compounds

Table 1: Ring Size and Substituent Effects

Substituent Variations on the Amine Group

The isopropyl group in the target compound contrasts with other alkyl or aryl substituents in similar diamines:

Table 2: Substituent Impact on Physicochemical Properties

Aromatic vs. Aliphatic Substituents

Aromatic substituents on the piperidine or pyrrolidine rings influence electronic properties:

- N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (): The methoxy group donates electron density, enhancing resonance stability and altering reactivity in electrophilic substitutions .

- N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (): Heteroaromatic groups introduce π-π stacking capabilities, relevant in metalloprotein inhibition .

Q & A

Q. What are the optimized synthetic routes for N1-((1-Benzylpiperidin-4-yl)methyl)-N1-isopropylethane-1,2-diamine, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, such as alkylation of a piperidine precursor with isopropylamine derivatives under controlled conditions. Key parameters include solvent choice (e.g., polar aprotic solvents), temperature (often 60–80°C), and catalysts (e.g., palladium for coupling reactions). Purification via column chromatography or recrystallization ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time, as seen in analogous piperidine-based syntheses .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HR-MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). X-ray crystallography may resolve stereochemistry, particularly for chiral centers introduced during synthesis .

Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?

Initial screens include:

- In vitro assays : Binding affinity studies (e.g., radioligand displacement for neurotransmitter receptors).

- Cytotoxicity profiling : Cell viability assays (e.g., MTT) against cancer or normal cell lines.

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria. Structural analogs show activity in neurological and antimicrobial contexts, guiding hypothesis-driven designs .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and predict regioselectivity in derivatives?

Density functional theory (DFT) calculates transition-state energies to map reaction pathways. Molecular docking predicts binding conformations to biological targets (e.g., GPCRs). Software like Gaussian or Schrödinger Suite aids in simulating steric/electronic effects, as demonstrated in piperidine derivatives’ reaction design .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Reproducibility checks : Replicating studies under standardized conditions.

- Meta-analysis : Aggregating data from multiple sources to identify trends.

- Structural validation : Confirming compound purity via HPLC and LC-MS .

Q. What experimental designs are effective for studying its binding kinetics with putative protein targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and thermodynamics. Radiolabeled analogs (e.g., ³H/¹⁴C isotopes) enable time-resolved kinetic studies. For membrane-bound targets (e.g., receptors), use solubilized proteoliposomes to mimic physiological conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Buffered solutions (pH 3–9) assess hydrolytic susceptibility. Store lyophilized samples at -20°C to prevent amine oxidation, as recommended for labile piperidine derivatives .

Q. What strategies differentiate enantiomeric effects in chiral derivatives?

Chiral chromatography (e.g., Chiralpak columns) separates enantiomers for individual testing. Circular dichroism (CD) confirms absolute configuration. Comparative bioassays on isolated enantiomers reveal stereospecific activity, as seen in pyrrolidine-based analogs .

Q. Which advanced chromatographic methods resolve co-eluting impurities during purity analysis?

Ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) enhances resolution. Gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) separates polar byproducts. For ionizable amines, ion-pair reagents (e.g., heptafluorobutyric acid) improve peak symmetry .

Q. How can researchers evaluate synergistic effects when combining this compound with existing therapeutics?

Combination index (CI) analysis : Dose-response matrices (e.g., Chou-Talalay method) quantify synergy/antagonism. Mechanistic studies : Transcriptomics (RNA-seq) or proteomics identify pathway crosstalk. Preclinical models (e.g., xenografts) validate efficacy, leveraging structural insights from related benzylpiperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.